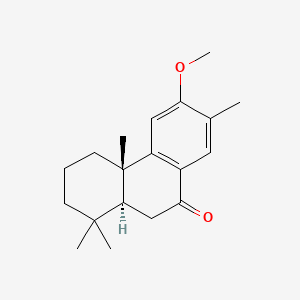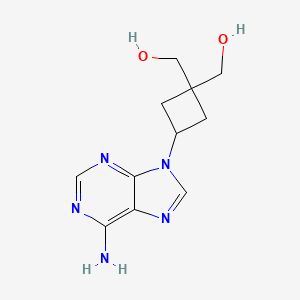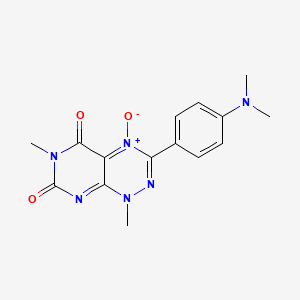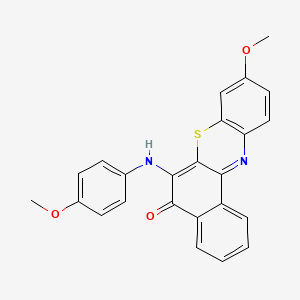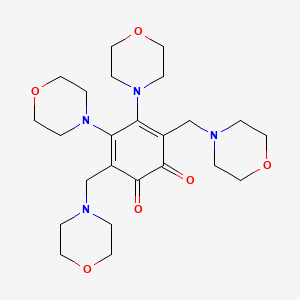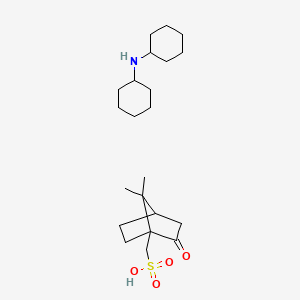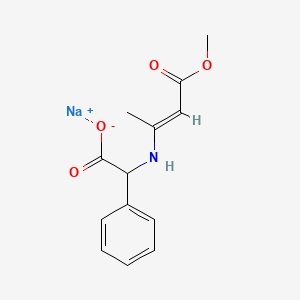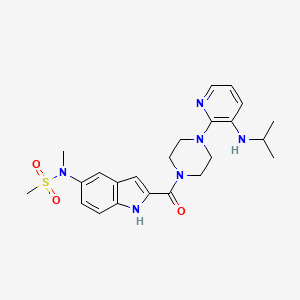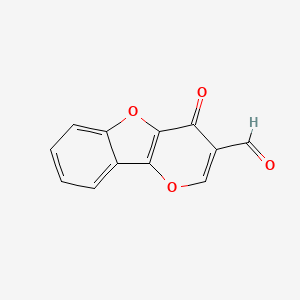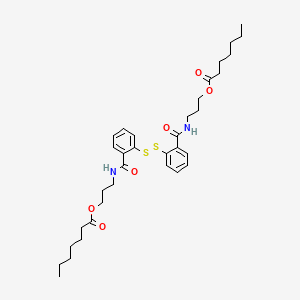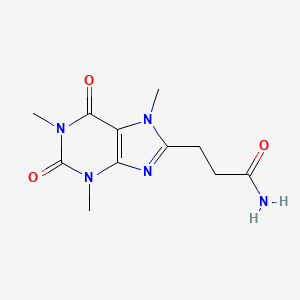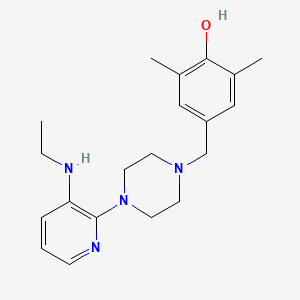
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the hydrolysis of diazonium salts, which are highly reactive and can be converted to phenols upon warming with water .
Industrial Production Methods
Industrial production of phenolic compounds often involves the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to produce phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert phenols to cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of phenol can yield 2-nitrophenol and 4-nitrophenol .
科学的研究の応用
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine and pyridine moieties can interact with receptors and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Phenol, 3-(ethylamino)-4-methyl-: Similar structure but lacks the piperazine and pyridine rings.
Phenol, 4,4’-(1-methylethylidene)bis-: Contains two phenol groups connected by a methylene bridge.
Uniqueness
Phenol, 4-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-2,6-dimethyl- is unique due to its combination of phenol, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler phenolic compounds.
特性
CAS番号 |
136816-68-7 |
|---|---|
分子式 |
C20H28N4O |
分子量 |
340.5 g/mol |
IUPAC名 |
4-[[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H28N4O/c1-4-21-18-6-5-7-22-20(18)24-10-8-23(9-11-24)14-17-12-15(2)19(25)16(3)13-17/h5-7,12-13,21,25H,4,8-11,14H2,1-3H3 |
InChIキー |
VAMZJJLNVAPDHG-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


